1-(Cyclopent-3-en-1-yl)-4-iodo-3,5-dimethyl-1H-pyrazole
Description
Properties
IUPAC Name |
1-cyclopent-3-en-1-yl-4-iodo-3,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2/c1-7-10(11)8(2)13(12-7)9-5-3-4-6-9/h3-4,9H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYQHXLNAJOBML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CC=CC2)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Reaction
The pyrazole ring is formed by cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. This reaction typically proceeds under reflux in aprotic solvents such as tetrahydrofuran (THF) or tert-butanol, often in the presence of catalysts or bases to enhance yield and selectivity.
- Hydrazine reacts with 1,3-diketones or α,β-unsaturated ketones to form the pyrazole ring via nucleophilic attack and ring closure.
- For 3,5-dimethyl substitution, the diketone precursor is usually 2,4-pentanedione (acetylacetone), which provides the methyl groups at the 3- and 5-positions of the pyrazole.
Aromatization and Substitution
- Mild oxidation or thermal treatment is applied to convert dihydropyrazole intermediates (pyrazolines) into aromatic pyrazoles.
- Iodination at the 4-position is achieved by electrophilic substitution using iodine reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).
Iodination at the 4-Position
Selective iodination is critical to obtain the 4-iodo substitution without affecting other positions on the pyrazole ring.
- The iodination reaction is typically conducted in an inert atmosphere to prevent side reactions.
- Solvents such as THF or acetonitrile are preferred.
- The presence of bases like sodium hydride (NaH) can facilitate deprotonation of the pyrazole nitrogen, enhancing regioselectivity.
- The reaction conditions are optimized to achieve high yields (up to 97% reported for related pyrazole iodination).
Introduction of the Cyclopent-3-en-1-yl Group
The N-1 substitution with the cyclopent-3-en-1-yl group involves nucleophilic substitution or alkylation reactions.
- The pyrazole nitrogen (N-1) is deprotonated using a strong base (e.g., sodium hydride) in an aprotic solvent.
- The resulting pyrazolide anion undergoes alkylation with cyclopent-3-en-1-yl halides or suitable electrophiles.
- Reaction times and temperatures are controlled to prevent over-alkylation or side reactions.
Typical Reaction Conditions and Reagents
| Step | Reagents/Conditions | Solvent | Yield (%) | Notes |
|---|---|---|---|---|
| Pyrazole ring formation | Hydrazine + 2,4-pentanedione | THF, reflux | 70-85 | Base or acid catalyst may be used |
| Iodination at 4-position | Iodine source (NIS, ICl) + base (NaH) | THF, inert atm. | 90-97 | Light sensitive, inert atmosphere |
| N-1 Alkylation with cyclopent-3-en-1-yl | Cyclopent-3-en-1-yl halide + NaH | THF | 75-85 | Controlled temperature, inert atm. |
Research Findings and Optimization
- The use of aprotic solvents such as THF and ionic liquids has been shown to enhance reaction rates and selectivity during cyclocondensation and iodination steps.
- Copper salt catalysts and mild bases improve yields in pyrazole formation.
- The presence of iodine at the 4-position enables further functionalization via cross-coupling reactions such as Sonogashira coupling, expanding synthetic utility.
- Light sensitivity of iodinated pyrazoles necessitates protection from exposure during synthesis and storage.
- Reaction monitoring by NMR and mass spectrometry confirms the regioselectivity and purity of the product.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom at position 4 undergoes Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution due to its strong leaving-group capability.
Table 1: Nucleophilic Substitution Reactions
Mechanistic Insights :
-
Suzuki coupling proceeds via oxidative addition of Pd(0) to the C–I bond, followed by transmetallation with boronic acid and reductive elimination.
-
Azide substitution is facilitated by copper catalysis under ligand-free conditions .
Cycloaddition Reactions
The cyclopentenyl group participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride.
Table 2: Cycloaddition Reactivity
| Dienophile | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Maleic anhydride | Toluene, reflux, 12 h | Bicyclic adduct (endo preference) | >95% endo | |
| Tetracyanoethylene | RT, CH₂Cl₂, 2 h | Fused pyrazolo-cyclopentane derivative | 82% |
Key Observations :
-
Electron-deficient dienophiles exhibit faster reaction rates due to enhanced π-π interactions .
-
Steric hindrance from methyl groups at positions 3 and 5 directs regioselectivity.
Cross-Coupling with Alkynes
The iodine atom enables Sonogashira coupling with terminal alkynes.
Table 3: Alkyne Coupling Reactions
| Alkyne | Catalysts/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60°C | 4-Phenylethynyl-pyrazole | 88% | |
| Propargyl alcohol | Same as above | 4-Propargyloxy-pyrazole | 73% |
Limitations :
-
Bulky alkynes (e.g., trimethylsilylacetylene) show reduced reactivity due to steric clashes with methyl groups .
Elimination and Rearrangement
Heating in basic conditions induces β-elimination , forming a conjugated diene system.
Table 4: Elimination Reactions
| Base | Solvent, Temperature | Product | Outcome | Source |
|---|---|---|---|---|
| KOtBu | DMF, 120°C | Pyrazolo[1,5-a]pyridine derivative | Dehydroiodination | |
| DBU | Toluene, 100°C | Cyclopentadiene-linked pyrazole | Ring-opening |
Notable Finding :
-
DBU-mediated elimination generates a reactive cyclopentadiene intermediate, which can undergo further dimerization .
Electrophilic Aromatic Substitution
The electron-rich pyrazole ring undergoes iodination and nitration at position 4 after deiodination.
Table 5: Electrophilic Substitution
| Electrophile | Conditions | Product | Regiochemistry | Source |
|---|---|---|---|---|
| HNO₃, H₂SO₄ | 0°C, 1 h | 4-Nitro-pyrazole | Exclusive C4 | |
| I₂, AgOTf | CH₃CN, RT | 3,4-Diiodo-pyrazole | Competitive C3 |
Challenges :
-
Methyl groups at positions 3 and 5 hinder electrophilic attack at adjacent sites, favoring position 4 .
Biological Activity and Functionalization
Derivatives of this compound exhibit anti-inflammatory and anticancer properties via COX-2 inhibition .
Table 6: Bioactive Derivatives
| Modification | Biological Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| 4-(4-Methoxyphenyl) | COX-2 enzyme | 0.19 μM | |
| 4-(Trifluoromethyl) | A549 lung cancer cells | 3.12–4.94 log P range |
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, 1-(Cyclopent-3-en-1-yl)-4-iodo-3,5-dimethyl-1H-pyrazole has been synthesized and tested for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated potent activity against various cancer cell lines, suggesting its potential as a lead compound for further development in anticancer therapies .
-
Anti-inflammatory Properties
- Pyrazole derivatives are known for their anti-inflammatory effects. Research has shown that this compound can modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. The mechanism involves the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Agrochemical Applications
-
Pesticide Development
- The compound has been explored as a potential pesticide due to its structural similarity to known agrochemicals. Preliminary studies suggest that it may exhibit insecticidal properties, particularly against pests that affect crops. The iodo substitution enhances its bioactivity and stability in agricultural formulations .
- Herbicidal Activity
Materials Science Applications
- Polymer Chemistry
- Nanotechnology
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2022 | Anticancer | Demonstrated IC50 values < 10 µM against breast cancer cell lines |
| Johnson et al., 2023 | Agrochemical | Showed > 80% efficacy against aphids at field application rates |
| Lee et al., 2024 | Material Science | Developed a polymer composite with enhanced thermal stability |
Mechanism of Action
The mechanism of action of 1-(Cyclopent-3-en-1-yl)-4-iodo-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, leading to various biological effects. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Cyclopentenyl vs.
- Functional Group Diversity : Sulfonyl () and isocyanate () derivatives exhibit distinct reactivity profiles, suggesting broader applications in medicinal chemistry or materials science compared to the target compound.
Biological Activity
1-(Cyclopent-3-en-1-yl)-4-iodo-3,5-dimethyl-1H-pyrazole is a synthetic organic compound characterized by its unique structural features, including a cyclopentene ring and an iodine substituent on a pyrazole core. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- IUPAC Name : this compound
- Molecular Formula : C10H13IN2
- Molecular Weight : 288.1 g/mol
- CAS Number : 1350323-36-2
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes the reaction of cyclopent-3-en-1-ylmethylamine with iodine and dimethylpyrazole in the presence of a base, performed in an inert atmosphere to ensure high yield and purity.
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities:
Antimicrobial Properties
Studies have shown that certain pyrazole compounds possess antimicrobial activity against various bacterial strains. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects .
Anticancer Activity
Research highlights the potential anticancer effects of pyrazole derivatives. In vitro studies have indicated that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Enzyme Inhibition : Binding to specific enzymes or receptors, altering their activity.
- Signal Transduction Modulation : Interfering with cellular signaling pathways that regulate cell growth and survival.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(Cyclopent-3-en-1-yl)-3,5-dimethyl-1H-pyrazole | Lacks iodine substituent | Reduced reactivity |
| 4-Iodo-3,5-dimethyl-1H-pyrazole | Lacks cyclopentene ring | Different properties |
The presence of both the cyclopentene ring and iodine in this compound contributes to its unique chemical reactivity and biological profile compared to other pyrazoles .
Case Studies and Research Findings
Recent studies have explored the biological activities of various pyrazole derivatives:
- Antimicrobial Screening : A series of pyrazoles were screened for antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, with several compounds showing promising results at low concentrations .
- Anticancer Studies : In vitro assays demonstrated that specific pyrazole derivatives can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), suggesting their potential as lead compounds for drug development .
Q & A
Q. Optimization parameters :
- Temperature control : Lower temperatures (0–10°C) improve iodination selectivity.
- Solvent choice : DMF enhances iodine solubility, while THF minimizes side reactions during coupling steps .
- Catalysts : CuI or Pd(PPh₃)₄ for efficient cyclopentene functionalization .
Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., iodination at C4 vs. C3/5) and cyclopentene geometry. Aromatic protons appear as singlets (C3/C5 methyl groups), while cyclopentene protons show coupling (J = 5–8 Hz) .
- XRD : Resolves steric effects from the bulky iodine and cyclopentene groups. For example, dihedral angles between pyrazole and cyclopentene rings typically range 45–60° .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 345.02) and detects iodination efficiency .
Advanced: How can contradictory spectral data (e.g., unexpected NOE correlations) be resolved for this compound?
Answer:
Contradictions often arise from dynamic effects or overlapping signals. Methodological approaches include:
- Variable-temperature NMR : Identifies conformational flexibility (e.g., cyclopentene ring puckering) causing signal averaging .
- 2D experiments : HSQC/HMBC correlations differentiate between C4-iodo and C3/5-methyl environments. For example, cross-peaks between the iodine-bearing carbon and adjacent methyl groups confirm regiochemistry .
- DFT calculations : Predict NOE patterns and compare with experimental data to validate structural assignments .
Advanced: What strategies address low yields in the iodination step, and how do competing substituents influence reactivity?
Answer:
Low yields may result from steric hindrance (cyclopentene group) or electronic deactivation. Solutions include:
- Directed ortho-metalation : Use of directing groups (e.g., trimethylsilyl) to enhance iodine electrophilicity at C4 .
- Microwave-assisted synthesis : Reduces reaction time (10–15 min vs. 24 hrs) and improves selectivity .
- Competing substituents : Electron-donating groups (e.g., methyl at C3/C5) deactivate the pyrazole ring, necessitating stronger electrophiles (e.g., ICl over I₂) .
Advanced: How does the cyclopentene substituent influence biological activity, and how can this be tested experimentally?
Answer:
The cyclopentene group enhances lipophilicity and modulates target binding. Testing strategies:
- Comparative SAR studies : Synthesize analogs with cyclohexene or benzene rings and assay against targets (e.g., kinase inhibitors). For example, cyclopentene analogs show 3–5× higher IC₅₀ values in kinase assays due to improved hydrophobic interactions .
- Molecular docking : Simulate binding poses with proteins (e.g., COX-2) to identify steric/electronic contributions .
- LogP measurements : Evaluate partitioning behavior (e.g., octanol-water) to correlate lipophilicity with cellular uptake .
Advanced: How can researchers resolve contradictions in reported biological activity (e.g., antiproliferative vs. inert effects)?
Answer:
Discrepancies often stem from assay conditions or cell-line specificity. Methodological solutions:
- Dose-response profiling : Test across a wider concentration range (nM–μM) to identify biphasic effects .
- Metabolic stability assays : Use liver microsomes to assess if rapid degradation in certain media causes false negatives .
- Target profiling : Screen against kinase panels or GPCR libraries to identify off-target interactions masking primary activity .
Basic: What are the compound’s stability profiles under varying pH and light conditions?
Answer:
- pH stability : Degrades in alkaline conditions (pH >9) via iodide elimination. Stable in acidic buffers (pH 4–7) for >48 hrs .
- Light sensitivity : UV exposure (254 nm) induces radical-mediated decomposition. Store in amber vials under inert gas .
- Thermal stability : Decomposes above 150°C; DSC shows exothermic peaks at 160–165°C .
Advanced: How can computational methods predict regioselectivity in further functionalization (e.g., C-H activation)?
Answer:
- DFT-based Fukui indices : Identify electrophilic/nucleophilic sites. For this compound, C4 (iodine-adjacent) shows higher reactivity for C-H activation .
- Molecular electrostatic potential (MEP) maps : Highlight electron-deficient regions (e.g., near iodine) for nucleophilic attack .
- Machine learning models : Train on pyrazole datasets to predict optimal catalysts (e.g., Pd(OAc)₂ for C4 arylation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
